Questinol
Overview
Description
Questinol belongs to the class of organic compounds known as hydroxyanthraquinones . It is a palmitic acid that can be isolated from Talaromyces stipitatus . It has been detected, but not quantified in, green vegetables .
Molecular Structure Analysis
This compound has a molecular formula of C16H12O6 . Its structure consists of an anthracene bearing a quinone and a hydroxyl group .Scientific Research Applications
Anti-inflammatory Activity
Questinol, an anthraquinone derivative isolated from the marine-derived fungus Eurotium amstelodami, has shown significant anti-inflammatory effects. It effectively inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells without exhibiting cytotoxicity. Its ability to suppress the expression of iNOS and COX-2 suggests its potential as a therapeutic agent for inflammatory diseases (Yang et al., 2014).
Structural Analysis
This compound has been structurally analyzed through various methods, including nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectroscopy (HRESIMS). These analyses provide detailed insights into its chemical composition and aid in the understanding of its biological activities (Wang et al., 2007).
Antiviral Properties
This compound, along with other compounds, has been isolated from the coastal saline soil-derived fungus Aspergillus iizukae. Its structure and potential antiviral activities, particularly towards influenza and herpes simplex viruses, are areas of ongoing research. This highlights this compound's potential as a lead compound in antiviral drug development (Kang et al., 2018).
Cytotoxic Potential and Anticancer Research
This compound has been identified as a compound with cytotoxic potential against various cancer cell lines. Its molecular docking studies indicate a strong binding affinity, underscoring its relevance in anticancer research. This research direction points to its potential efficacy in cancer treatment strategies (Shady et al., 2022).
Other Applications
While this compound's primary focus is in biomedical research, similar compounds and methodologies are also applied in various scientific fields, ranging from educational technologies to data management in research, as observed in studies related to Quest Atlantis and Questasy systems (Hickey et al., 2009; Bruijne & Amin, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,6-dihydroxy-3-(hydroxymethyl)-8-methoxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-22-12-5-8(18)4-10-14(12)16(21)13-9(15(10)20)2-7(6-17)3-11(13)19/h2-5,17-19H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGJGNOQURXCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189192 | |
Record name | 9,10-Anthracenedione, 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Questinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35688-09-6 | |
Record name | Questinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35688-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Questinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035688096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,10-Anthracenedione, 1,6-dihydroxy-3-(hydroxymethyl)-8-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Questinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
280 - 282 °C | |
Record name | Questinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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